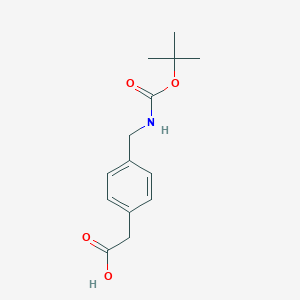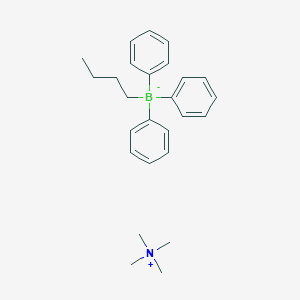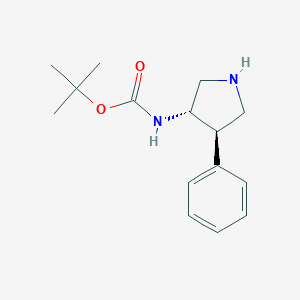
Acide 2-(4-(((tert-butoxycarbonyl)amino)méthyl)phényl)acétique
Vue d'ensemble
Description
2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid (also known as Boc-Phe-OH) is an important chemical compound that is used in a variety of different scientific research applications. Boc-Phe-OH has a wide range of uses in organic synthesis and biochemistry, and it has been found to have a significant number of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthèse de Dérivés Racémiques
Ce composé est utilisé dans la synthèse de dérivés racémiques. Par exemple, il a été utilisé dans la synthèse de la N-tert-butyloxycarbonyl-2-méthyl-3-(1H-1,2,4-triazol-1-yl)alanine racémique . Cette synthèse implique l'alkylation du 1H-1,2,4-triazole avec un dérivé d'O-tosyloxyazoline, suivie d'une réaction d'ouverture de cycle d'oxazoline et d'une oxydation du β-aminoalcool N-protégé par le permanganate de potassium .
Analyse de la Structure Cristalline
Le composé a été utilisé dans l'analyse de la structure cristalline. Par exemple, il a été utilisé dans la synthèse du 2-(2-((tert-butoxycarbonyl)amino)phényl)-2-(4-oxo-4H-chromén-3-yl)acétate de méthyle . La structure cristalline de ce composé a été analysée par diffraction des rayons X .
Dérivés d'Acide Boronique
Il est également utilisé dans la synthèse de dérivés d'acide boronique. Par exemple, il a été utilisé dans la synthèse de l'acide 2-((((tert-butoxycarbonyl)amino)méthyl)phényl)boronique .
Processus de Commutation Photosensible
Le composé a été utilisé dans le processus de commutation photosensible. Il a été utilisé dans l'analyse de composés en solution à l'aide de sources lumineuses à des moments différents .
Protection BOC des Amines
Le composé est utilisé dans la protection BOC des amines. Il a été utilisé dans une voie éco-responsable pour la protection BOC presque quantitative d'une grande variété d'amines aliphatiques et aromatiques, d'acides aminés et d'aminoalcools .
Synthèse en Phase Solide
Le composé a été utilisé dans la synthèse en phase solide. Par exemple, il a été utilisé dans la synthèse en phase solide assistée par micro-ondes aqueuse .
Mécanisme D'action
The tert-butoxycarbonyl (Boc) group in this compound is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11-6-4-10(5-7-11)8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPQNTNSSNXGIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71420-92-3 | |
| Record name | 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














